molecular formula C10H11NO4 B2417583 Methyl 2-(2-methyl-3-nitrophenyl)acetate CAS No. 340960-41-0

Methyl 2-(2-methyl-3-nitrophenyl)acetate

Cat. No.: B2417583
CAS No.: 340960-41-0
M. Wt: 209.201
InChI Key: XEZMTTYVURPQBC-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenyl acetate, characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methyl-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.

Another method involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to achieve high yields of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride), concentrated nitric acid for nitration, sulfuric acid for sulfonation.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.

Major Products Formed

    Reduction: 2-(2-methyl-3-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(2-methyl-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Methyl 2-(2-methyl-3-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and biological activity.

    Methyl 2-(2-methyl-4-nitrophenyl)acetate: The position of the nitro group is different, which can influence the compound’s chemical properties and applications.

    Methyl 2-(2-methyl-3-aminophenyl)acetate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(2-methyl-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-8(6-10(12)15-2)4-3-5-9(7)11(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZMTTYVURPQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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